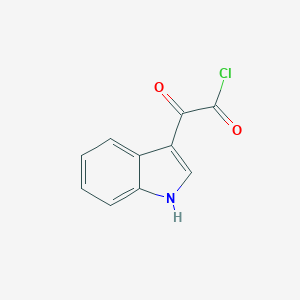
2-溴-1-(3,4-二氯苯基)丙-1-酮
概述
描述
N-乙酰秋水仙碱是秋水仙碱的合成衍生物,秋水仙碱是一种众所周知的假生物碱。秋水仙碱已被广泛用于治疗痛风、免疫介导疾病和银屑病性关节炎。 N-乙酰秋水仙碱以其抑制微管蛋白聚合的能力而闻名,使其成为癌症研究和治疗中的重要化合物 .
科学研究应用
N-乙酰秋水仙碱具有广泛的科学研究应用:
化学: 用作研究微管蛋白聚合抑制剂的模型化合物。
生物学: 研究其对细胞分裂和微管动力学的影响。
医学: 由于其抑制微管蛋白聚合的能力,被探索为一种潜在的抗癌药物.
工业: 用于开发新药和治疗剂。
作用机制
N-乙酰秋水仙碱通过与肿瘤血管内皮细胞的微管细胞骨架结合发挥作用 . 这种结合阻止了微管蛋白单体的聚合,破坏了有丝分裂纺锤体的形成,最终导致细胞周期阻滞和凋亡 . 所涉及的分子靶点包括微管蛋白和其他与微管动力学相关的蛋白质。
生化分析
Biochemical Properties
As an intermediate in the synthesis of Bupropion analogues , it may interact with enzymes, proteins, and other biomolecules involved in these processes. Specific interactions have not been reported in the literature.
Cellular Effects
Given its role as an intermediate in the synthesis of Bupropion analogues , it may influence cell function indirectly through these compounds. Bupropion and its analogues can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of Bupropion analogues , its effects at the molecular level are likely mediated through these compounds. Bupropion and its analogues can interact with biomolecules, inhibit or activate enzymes, and alter gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are not well-characterized. As an intermediate in the synthesis of Bupropion analogues , it may be involved in the metabolic pathways of these compounds.
准备方法
N-乙酰秋水仙碱可以通过多种方法合成,包括联芳基氧化和还原偶联、环丙烷化、环扩大和尼古拉斯反应 . 更环保且节约步骤的途径包括电化学方法,取代了使用过渡金属或化学计量危险试剂的方案 . 在四步外消旋序列中,查耳酮的化学选择性还原和分子内氧化芳烃-芳烃偶联在电化学池中进行,以总产率 41% 产生目标化合物 . 工业生产方法通常涉及类似的合成路线,但规模更大,可确保更高的产量和纯度。
化学反应分析
N-乙酰秋水仙碱会发生各种化学反应,包括:
氧化: 涉及使用氧化剂将氧原子引入分子中。
还原: 查耳酮的化学选择性还原是其合成的关键步骤.
取代: 涉及用另一个官能团取代一个官能团。这些反应中常用的试剂包括高价碘(III)试剂,如 PhI(O2CCF3)2 (PIFA),用于氧化偶联. 由这些反应形成的主要产物包括具有不同生物活性的 N-乙酰秋水仙碱衍生物。
相似化合物的比较
N-乙酰秋水仙碱与其他秋水仙碱衍生物进行比较,例如:
秋水仙碱: 母体化合物,以其抗炎特性而闻名,但毒性更高。
去甲秋水仙碱: 一种毒性较低的衍生物,用于化疗.
异秋水仙碱类: 用苯环取代 7 元环状庚酮环的衍生物,表现出良好的生物活性,毒性较低. N-乙酰秋水仙碱由于其对微管蛋白聚合的特异性抑制及其作为癌症治疗剂的潜力而脱颖而出。
属性
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHWACIODYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540753 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87427-61-0 | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
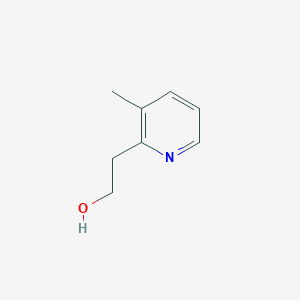
![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)
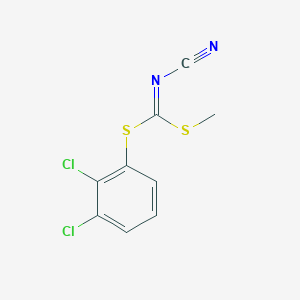

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)

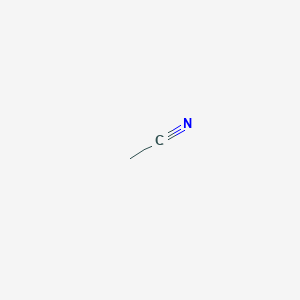

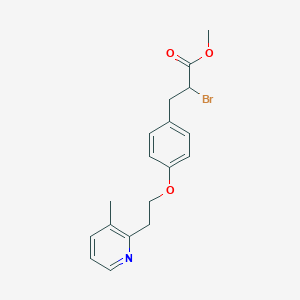

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
